
2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, an ethyl group is introduced at the 1-position through alkylation.
Thiazole Ring Formation: The indole derivative is then reacted with a thiazole precursor under conditions that promote ring closure.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to promote the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Exploration as a drug candidate for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide
- 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxypropyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall pharmacokinetic properties. Comparing it with similar compounds can help identify its advantages and potential areas for further development.
Properties
CAS No. |
1171421-00-3 |
|---|---|
Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1-ethylindol-2-yl)-N-(1-hydroxybutan-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-13(10-22)19-17(23)14-11-24-18(20-14)16-9-12-7-5-6-8-15(12)21(16)4-2/h5-9,11,13,22H,3-4,10H2,1-2H3,(H,19,23) |
InChI Key |
AKWYSQSHQOVIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3N2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




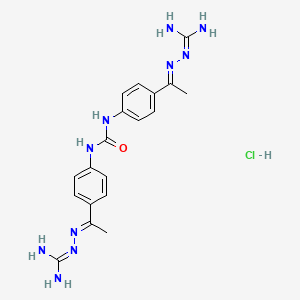
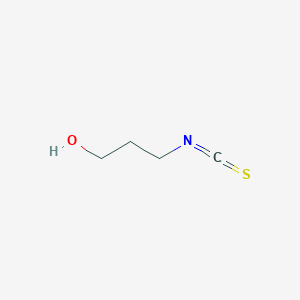
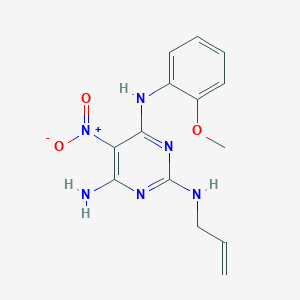
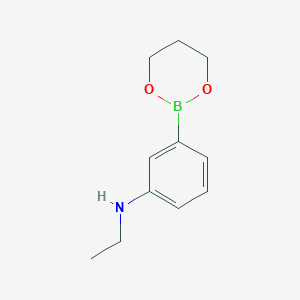
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
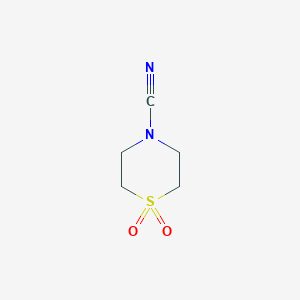
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)

![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
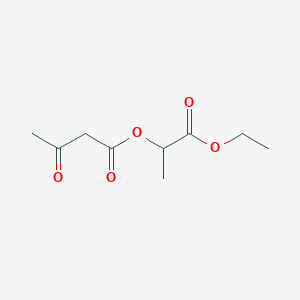
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
